Dextrorotation nimorazole phosphate ester

Analytical Chemistry LC-MS Method Development Impurity Profiling

This fourth-generation nitroimidazole phosphate ester (CAS 1124347-33-6, MW 350.26) is the dextrorotatory (D-) morpholine enantiomer, chemically and chromatographically distinct from racemic ornidazole phosphate, L-enantiomer, nimorazole base (MW 171.15), and metronidazole. Substituting generic nitroimidazole reference standards introduces quantifiable error in LC-MS/MS detection due to differing molecular weight, retention behavior, and ionization efficiency. The phosphate ester moiety confers increased aqueous solubility and altered logP, fundamentally changing sample preparation and chromatographic separation parameters. With documented DMSO solubility of ≥32 mg/mL (91.36 mM) and ≥98% HPLC purity, it enables reproducible dose-response studies, selective MRM transition development, chiral method validation, ANDA/DMF impurity profiling, and stereoselective pharmacokinetic investigations. Supplied with full Certificate of Analysis from authenticated sources.

Molecular Formula C11H19N4O7P
Molecular Weight 350.27 g/mol
Cat. No. B1139299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextrorotation nimorazole phosphate ester
Molecular FormulaC11H19N4O7P
Molecular Weight350.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CN2CCOCC2)OP(=O)(O)O)[N+](=O)[O-]
InChIInChI=1S/C11H19N4O7P/c1-9-12-6-11(15(16)17)14(9)8-10(22-23(18,19)20)7-13-2-4-21-5-3-13/h6,10H,2-5,7-8H2,1H3,(H2,18,19,20)/t10-/m1/s1
InChIKeyCCDHHPOGWLYHAX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextrorotation Nimorazole Phosphate Ester (CAS 1124347-33-6): Procurement-Ready Reference Standard for Nitroimidazole Research


Dextrorotation nimorazole phosphate ester (CAS: 1124347-33-6; molecular formula: C11H19N4O7P; molecular weight: 350.26) is a fourth-generation nitroimidazole derivative described as the organic phosphate form of D-morpholine ornidazole . The compound is commercially available as a high-purity research reagent (typically ≥98%) from multiple authenticated chemical suppliers including MedChemExpress (Cat. HY-18716) and TargetMol (Cat. T11013), with documented solubility in DMSO (≥32 mg/mL, 91.36 mM) supporting in vitro assay compatibility . Its CAS registry and standard reference material status position it as a procurement-ready compound for method validation, pharmacokinetic studies, and anti-anaerobic/anti-parasitic research applications, though peer-reviewed primary literature directly characterizing this specific molecule remains limited as of 2026 .

Why Generic Nimorazole or Ornidazole Cannot Substitute for Dextrorotation Nimorazole Phosphate Ester in Analytical and Method Development Workflows


Generic substitution of nitroimidazole reference standards—such as racemic ornidazole, nimorazole base (CAS 6506-37-2), or metronidazole—for dextrorotation nimorazole phosphate ester introduces quantifiable analytical error due to differences in molecular weight (350.26 g/mol vs. 171.15 g/mol for metronidazole), chromatographic retention behavior, and ionization efficiency in LC-MS/MS detection . The phosphate ester moiety confers distinct physicochemical properties including increased aqueous solubility and altered logP, which fundamentally change sample preparation and chromatographic separation parameters compared to unmodified nitroimidazoles . Additionally, the dextrorotatory (D-) stereochemistry of the morpholine moiety in this compound distinguishes it from racemic ornidazole phosphate or the L-enantiomer, with implications for chiral method development and impurity profiling that cannot be addressed using achiral nitroimidazole reference materials [1].

Quantitative Differentiation Evidence for Dextrorotation Nimorazole Phosphate Ester: Analytical Specifications, Solubility, and Structural Comparisons


Differential Molecular Weight and Formula Enable Chromatographic Separation from Base Nitroimidazoles

Dextrorotation nimorazole phosphate ester exhibits a molecular weight of 350.26 g/mol (C11H19N4O7P), which is 179.11 g/mol higher than nimorazole base (171.15 g/mol, C9H14N4O3) and 130.5 g/mol higher than metronidazole (171.15 g/mol, C6H9N3O3) [1]. This mass difference enables baseline chromatographic separation under reversed-phase HPLC conditions, with the phosphate ester eluting at a retention time distinct from unmodified nitroimidazoles when using standard C18 columns and mobile phases (acetonitrile/water with 0.1% formic acid) .

Analytical Chemistry LC-MS Method Development Impurity Profiling

DMSO Solubility Specification of ≥32 mg/mL (91.36 mM) Defines In Vitro Assay Compatibility Range

Dextrorotation nimorazole phosphate ester demonstrates DMSO solubility of ≥32 mg/mL (equivalent to ≥91.36 mM based on molecular weight of 350.26 g/mol) as specified in vendor certificates of analysis . This solubility profile is consistent with the improved aqueous compatibility conferred by the phosphate ester moiety compared to unmodified nitroimidazoles, which typically exhibit lower aqueous solubility and may require co-solvents or surfactants for in vitro dosing .

Solubility In Vitro Assay Formulation

Structural Phosphate Ester Modification Distinguishes Compound from Nimorazole Base and Ornidazole

Dextrorotation nimorazole phosphate ester contains a phosphate ester group (C11H19N4O7P) attached to the morpholine-nitroimidazole core, distinguishing it structurally from nimorazole base (C9H14N4O3) and from ornidazole (C7H10ClN3O3) . The dextrorotatory (D-) configuration of the morpholine moiety further differentiates this compound from racemic mixtures of morpholine ornidazole or from the L-enantiomer, though no direct comparative bioactivity data are available in peer-reviewed literature .

Structural Chemistry Prodrug Design Reference Standard

Commercially Available Reference Standard Purity Specification (≥98%) Supports Method Validation Requirements

Dextrorotation nimorazole phosphate ester is supplied by multiple authenticated vendors with a purity specification of ≥98% as determined by HPLC and confirmed by Certificate of Analysis documentation . This purity level meets or exceeds the typical requirements for pharmaceutical reference standards used in analytical method validation, stability studies, and impurity profiling workflows. Comparable nitroimidazole reference standards (e.g., nimorazole base, metronidazole, tinidazole) are also available at similar purity specifications (typically 98-99%), establishing that dextrorotation nimorazole phosphate ester meets industry-standard purity benchmarks without demonstrating superiority [1].

Quality Control Method Validation Reference Standard

High-Value Application Scenarios for Dextrorotation Nimorazole Phosphate Ester in Analytical and Research Settings


LC-MS/MS Method Development for Nitroimidazole Phosphate Ester Quantification

The distinct molecular weight (350.26 g/mol) and chromatographic properties of dextrorotation nimorazole phosphate ester relative to nimorazole base (171.15 g/mol) enable development of selective MRM transitions in LC-MS/MS assays. This compound serves as an authentic reference standard for establishing calibration curves, determining limits of detection (LOD) and quantification (LOQ), and validating method accuracy for nitroimidazole phosphate ester analytes in biological matrices .

In Vitro Anti-Anaerobic and Anti-Parasitic Screening Studies

With documented DMSO solubility of ≥32 mg/mL (91.36 mM), dextrorotation nimorazole phosphate ester supports reproducible preparation of stock solutions and dose-response studies in cell-based assays against anaerobic bacteria and parasitic protozoa. The phosphate ester form may serve as a prodrug analog in research exploring structure-activity relationships among fourth-generation nitroimidazole derivatives .

Pharmaceutical Impurity Profiling and Reference Standard Qualification

As a commercially available compound with ≥98% purity (HPLC) and full Certificate of Analysis documentation, dextrorotation nimorazole phosphate ester supports impurity profiling, method validation, and quality control workflows in pharmaceutical development. Its CAS registry (1124347-33-6) and availability from multiple authenticated suppliers facilitate compliance with ANDA and DMF submission requirements .

Stereochemistry-Dependent Pharmacokinetic and Metabolism Research

The dextrorotatory (D-) stereochemistry of the morpholine moiety distinguishes this compound from racemic ornidazole phosphate and L-enantiomer forms. Researchers investigating stereoselective metabolism, chiral pharmacokinetics, or enantiomer-specific anti-parasitic activity may utilize dextrorotation nimorazole phosphate ester as a defined stereochemical reference standard in chiral chromatographic separations and in vitro metabolism studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextrorotation nimorazole phosphate ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.